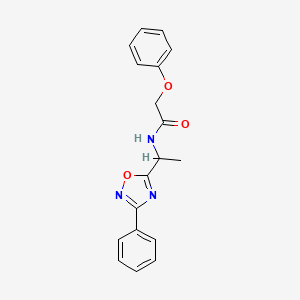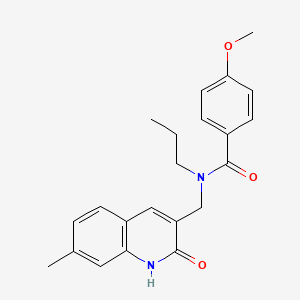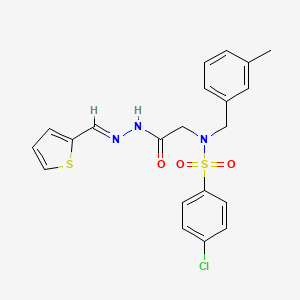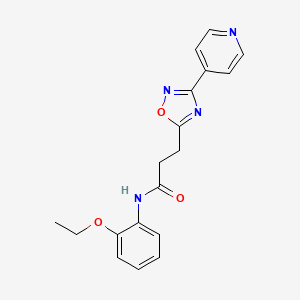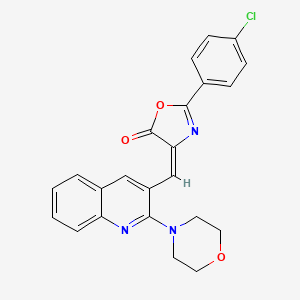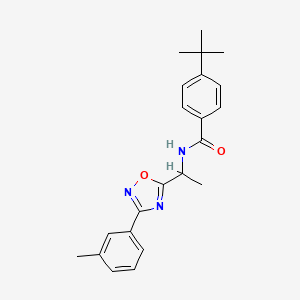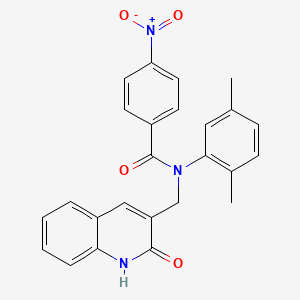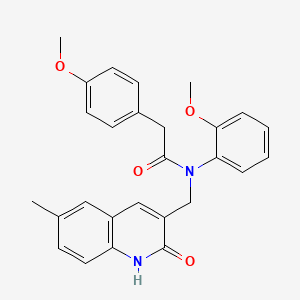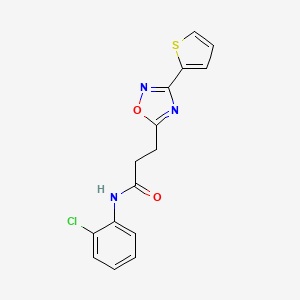
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CP-oxadiazole, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CP-oxadiazole is a member of the oxadiazole family, which has been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Scientific Research Applications
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been studied for its potential as a therapeutic agent in a variety of diseases. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has also been studied for its antimicrobial properties, particularly against Gram-negative bacteria. In addition, N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antimicrobial properties, N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee is its relatively simple synthesis method, which makes it accessible for research purposes. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee has also been shown to have low toxicity in animal studies. However, one limitation of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee. One area of interest is its potential as a therapeutic agent in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee may also have potential as an antimicrobial agent, particularly against multidrug-resistant bacteria. In addition, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee and to identify potential drug targets.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophene, followed by cyclization with potassium carbonate and hydrazine hydrate to form the oxadiazole ring. The resulting product is then reacted with 3-chloropropanoic acid to form N-(2-chlorophenyl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propanamidee.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-4-1-2-5-11(10)17-13(20)7-8-14-18-15(19-21-14)12-6-3-9-22-12/h1-6,9H,7-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKDLLVOQJEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7685486.png)
![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(4-{[(4-fluorophenyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7685489.png)
